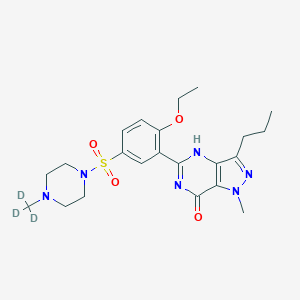

Descarbon Sildenafil-d3

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649151 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126745-90-1 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Bioanalytical Quantification Utilizing Sildenafil D3

Application of Sildenafil-d3 as an Internal Standard in Mass Spectrometry

The application of Sildenafil-d3 as an internal standard is prevalent in mass spectrometry-based bioanalytical methods for the quantification of sildenafil (B151). Its isotopic label allows for simultaneous detection and quantification of both the analyte (sildenafil) and the internal standard (Sildenafil-d3) within the same chromatographic run, providing a robust method for correcting for potential variations that can affect assay accuracy and precision.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Sildenafil-d3

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is widely employed for the quantification of sildenafil using Sildenafil-d3 as an internal standard caymanchem.comisca.melcms.czingentaconnect.comresearchgate.neturan.uanih.gov. The development of such methods involves optimizing various parameters to achieve adequate separation, sensitivity, and specificity.

Typical LC-MS methods for sildenafil quantification utilizing Sildenafil-d3 involve sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix isca.mebts.gov. Following extraction, chromatographic separation is performed using reverse-phase LC columns isca.meresearchgate.net. The mobile phase composition and flow rate are optimized to ensure good peak shape and separation of sildenafil and Sildenafil-d3 from endogenous matrix components and potential interferences isca.melcms.cz.

Detection is commonly performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode isca.melcms.czbts.govresearchgate.net. This mode allows for the selective detection of specific precursor-to-product ion transitions for both sildenafil and Sildenafil-d3, significantly enhancing the method's specificity and reducing matrix effects. For instance, MRM transitions for sildenafil and Sildenafil-d3 have been reported at m/z 475.2 → 283.2 and 478.2 → 283.2, respectively isca.me. The use of Sildenafil-d3 as an internal standard helps to compensate for variations in ionization efficiency and sample recovery, leading to more accurate and reproducible results uran.ua.

Several studies have reported the successful development of LC-MS/MS methods for sildenafil using Sildenafil-d3 or Sildenafil-d8 as the internal standard in various biological matrices like plasma isca.melcms.czingentaconnect.comresearchgate.neturan.uanih.gov. These methods often demonstrate high sensitivity, with reported lower limits of quantification (LLOQ) in the low ng/mL range isca.menih.govnajah.edu.

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Sildenafil-d3

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the determination of sildenafil, and Sildenafil-d3 is indicated for use as an internal standard in GC- or LC-MS methods caymanchem.com. While LC-MS/MS is more commonly reported for sildenafil bioanalysis, GC-MS methods have also been developed, often involving derivatization steps to make the analytes sufficiently volatile and thermally stable for GC analysis nih.govresearchgate.net.

Similar to GC-MS methods for sildenafil and its metabolites, the use of Sildenafil-d3 as an internal standard in GC-MS would involve co-extraction and co-derivatization with the analyte. The separated compounds are then detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for quantitative analysis. The mass spectrum of Sildenafil-d3 would show characteristic ions that are distinct from those of the underivatized or derivatized sildenafil, allowing for their differentiation and quantification.

Although specific detailed methods utilizing Sildenafil-d3 as the internal standard explicitly for GC-MS were less prevalent in the immediate search results compared to LC-MS, the general principle of using isotopically labeled standards in GC-MS for improved accuracy and precision applies. Studies on GC-MS for sildenafil quantification using other internal standards demonstrate the feasibility and validation parameters relevant to this technique nih.govresearchgate.net.

Methodological Considerations for Enhanced Accuracy and Precision

Achieving high accuracy and precision in bioanalytical quantification using Sildenafil-d3 as an internal standard requires careful consideration of several methodological aspects. Sample preparation is crucial to minimize matrix effects, which can suppress or enhance the ionization of the analyte and internal standard. Techniques like SPE and liquid-liquid extraction are commonly employed to clean up samples and concentrate the analytes isca.mebts.gov.

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and flow rate, is critical for achieving adequate separation and symmetrical peak shapes for both sildenafil and Sildenafil-d3 isca.melcms.cz. Optimized chromatographic separation ensures that the analyte and internal standard elute as distinct peaks, free from interfering substances.

In mass spectrometry, particularly in LC-MS/MS, the selection of appropriate MRM transitions is vital for specificity isca.mebts.gov. Monitoring multiple transitions for each compound can provide additional confirmation of identity and improve quantitative accuracy. The stability of sildenafil and Sildenafil-d3 in the biological matrix under various storage and handling conditions must also be assessed during method development to ensure reliable results researchgate.netbts.gov.

The concentration of the internal standard added to samples should be consistent and within a range that provides a suitable response relative to the expected analyte concentrations. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which helps to correct for variations in injection volume, ionization efficiency, and detector response.

Validation of Bioanalytical Methods Incorporating Sildenafil-d3

Validation of bioanalytical methods incorporating Sildenafil-d3 as an internal standard is a critical process to demonstrate that the method is reliable and suitable for its intended purpose, in accordance with regulatory guidelines such as those from the FDA and ICH europa.eu. Key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, recovery, and stability.

Evaluation of Linearity and Range Using Sildenafil-d3

The linearity of a bioanalytical method demonstrates that the response is directly proportional to the concentration of the analyte over a defined range. The range is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) for which the method provides a suitable level of accuracy and precision europa.eu.

Calibration curves are constructed by plotting the ratio of the peak area of sildenafil to the peak area of Sildenafil-d3 against the known concentrations of sildenafil in a series of calibration standards prepared in the biological matrix isca.menih.govnajah.edu. The linearity is evaluated by regression analysis, and the correlation coefficient (r or r²) is determined. A correlation coefficient of 0.99 or greater is generally considered acceptable for linearity nih.govnajah.eduinnovareacademics.in.

The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision, while the ULOQ is the highest concentration. These limits are determined experimentally during validation europa.eu. The use of Sildenafil-d3 as an internal standard helps to ensure that the linearity is maintained across the entire calibration range by correcting for variations in the analytical process.

Several studies have reported the linearity and range of validated methods for sildenafil quantification using deuterated internal standards:

| Analytical Technique | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |

| LC-MS/MS | Sildenafil-d3 | 25.0 - 2000 | 25.0 | 2000 | isca.me |

| LC-MS | IS concentration 217 ng/mL | 1.435 - 410.023 | 1.435 | 410.023 | najah.edu |

| UPLC-MS/MS | Not specified (for sildenafil and N-desmethyl sildenafil) | Not specified (r² ≥ 0.999) | 3.9 | 1000 | nih.gov |

| LC-MS/MS | Sildenafil-d8 | 1.0 - 200.0 (µg/kg) | 10.0 (µg/kg) | 40.0 (µg/kg) | nih.gov |

| LC/MS/MS | Medazepam | 2 - 800 | 1 | 800 | bts.gov |

Note: The linearity range and limits of quantification can vary depending on the specific method, matrix, and intended application.

The evaluation of linearity and range with the aid of Sildenafil-d3 confirms the method's capability to accurately quantify sildenafil concentrations over the relevant range for the intended study.

Characterization of Sensitivity and Limits of Detection/Quantification

The sensitivity of bioanalytical methods utilizing Sildenafil-d3 as an internal standard is crucial for accurately quantifying sildenafil, especially at low concentrations encountered in pharmacokinetic and bioequivalence studies. The incorporation of Sildenafil-d3 significantly contributes to achieving low limits of detection (LOD) and limits of quantification (LOQ).

Studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sildenafil-d3 or Sildenafil-d8 (another deuterated analog) as internal standards have reported low quantification limits for sildenafil in human plasma. For instance, a validated LC-MS/MS method for sildenafil and its metabolite in human plasma using Sildenafil-d8 as the internal standard achieved a linear concentration range of 1.0–1000.0 ng/mL for sildenafil, with a correlation coefficient (r²) greater than 0.9998. researchgate.net Another method using LC-MS/MS for sildenafil quantification in plasma reported a lower limit of quantitation (LLOQ) of 1.435 ng/mL, with linearity observed in the range of 1.435 – 410.023 ng/mL and correlation coefficients consistently above 0.99. najah.edu The sensitivity of LC-MS/MS methods is often enhanced by using deuterated internal standards due to increased peak concentration and improved ionization efficiency. ijpsonline.com

Reported Limits of Quantification (LOQ) for Sildenafil in Plasma using Deuterated Internal Standards:

| Method Type | Internal Standard | LOQ/LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |

| LC-MS/MS | Sildenafil-d8 | 1.0 | 1.0 – 1000.0 | researchgate.net |

| LC-MS/MS | Sildenafil-d3 | 1.435 | 1.435 – 410.023 | najah.edu |

| HPLC-ESI-MS | Not specified | 5.0 - 10.0 | 0.8 - 80 (µg/ml) | researchgate.net |

These findings highlight the capability of methods employing Sildenafil-d3 to achieve the sensitivity required for robust bioanalysis.

Investigation of Matrix Effects with Deuterated Analogs

Matrix effects, caused by co-eluting endogenous compounds from biological samples, can significantly impact the ionization efficiency of the analyte, leading to inaccurate quantification in mass spectrometry-based methods. Deuterated internal standards like Sildenafil-d3 are crucial for investigating and compensating for these effects. najah.edutesisenred.net

By having very similar physiochemical properties and chromatographic behavior to the analyte (sildenafil), Sildenafil-d3 is expected to experience similar matrix effects. tesisenred.net The ratio of the analyte peak area to the internal standard peak area is used for quantification. Since both are affected similarly by the matrix, the ratio remains relatively constant, thereby compensating for matrix-induced signal suppression or enhancement. tesisenred.net

Studies have explicitly investigated matrix effects when using Sildenafil-d3 as an internal standard. One report on the bioequivalence of sildenafil tablets found no significant matrix effect when using Sildenafil-d3 as the internal standard in their LC-MS/MS method for plasma analysis. najah.edu The use of isotopically labeled internal standards is considered imperative as they allow for the correction of both matrix effects and losses during sample preparation. tesisenred.net

Stability Studies of Sildenafil-d3 in Biological Matrices

Ensuring the stability of both the analyte and the internal standard in biological matrices under various storage and handling conditions is a critical aspect of bioanalytical method validation. Sildenafil-d3, as a stable isotopically labeled compound, is expected to exhibit similar stability characteristics to sildenafil.

Stability studies for sildenafil in biological matrices, often performed in conjunction with the use of deuterated internal standards, have been reported. For example, sildenafil was found to be stable in whole blood for up to 1 hour. najah.edu Short-term stability in a matrix like plasma has been demonstrated for up to 24 hours at room temperature. najah.edu Freeze-thaw stability is also assessed, with sildenafil showing stability through multiple freeze/thaw cycles. researchgate.netnih.gov Long-term storage stability in plasma at low temperatures (e.g., -70°C) is typically evaluated to ensure the integrity of samples stored for extended periods before analysis. nih.gov

While specific stability data solely focused on Sildenafil-d3 in biological matrices is less commonly reported independently of the analyte, its role as an internal standard in validated methods where sildenafil stability is confirmed implies its own adequate stability under the tested conditions. The inherent stability of deuterium (B1214612) incorporation contributes to its reliability as an internal standard during sample processing and analysis.

Quality Control Applications of Sildenafil-d3 in Analytical Research

Sildenafil-d3 plays a vital role in the quality control (QC) of analytical methods developed for the quantification of sildenafil. Its primary application is as an internal standard in mass spectrometry-based techniques like LC-MS/MS, which are widely used in pharmaceutical analysis, forensic toxicology, and food safety to quantify sildenafil. caymanchem.comisca.mecphi-online.comfda.govnih.gov

In analytical research and routine testing, Sildenafil-d3 is added to calibration standards, quality control samples, and unknown study samples at a known concentration before sample preparation. This allows for the accurate determination of the analyte concentration by calculating the ratio of the sildenafil peak area to the Sildenafil-d3 peak area. nih.gov This ratio-based quantification accounts for potential variations in sample processing efficiency, injection volume variability, and fluctuations in detector response.

Sildenafil-d3 is used in the preparation of quality control samples at different concentration levels (low, medium, and high) to assess the accuracy and precision of the analytical method across the validated range. isca.meuc.pt The consistency of the results obtained for these QC samples over multiple analytical runs demonstrates the reliability and robustness of the method. Furthermore, Sildenafil-d3 is used in method validation procedures, including the assessment of linearity, accuracy, precision, matrix effects, and stability, ensuring the method meets the required regulatory standards for quantitative analysis. researchgate.netnajah.edu Its application extends to various matrices, including plasma for pharmacokinetic studies, and potentially in the analysis of dietary supplements or other products where sildenafil might be present. isca.mefda.govnih.gov

Elucidation of Sildenafil Metabolism Through Deuterium Labeling Strategies

Mechanistic Investigations of Cytochrome P450-Mediated Metabolism of Sildenafil (B151)

Sildenafil is primarily cleared through hepatic metabolism involving the cytochrome P450 enzyme system. This process leads to the formation of several metabolites, with the N-desmethyl metabolite being the most significant circulating active compound.

Role of CYP3A4 in Sildenafil N-Demethylation Pathways

Cytochrome P450 3A4 (CYP3A4) is identified as the major hepatic microsomal isoenzyme responsible for the metabolism of sildenafil. mims.comfda.govdrugbank.commdpi.com Specifically, CYP3A4 plays a predominant role in the N-demethylation of sildenafil, a metabolic transformation that yields the primary circulating metabolite, N-desmethyl sildenafil. fda.govdrugbank.comnih.gov Studies using human liver microsomes and expressed human CYP enzymes have confirmed the significant contribution of CYP3A4 to this metabolic pathway. nih.gov While CYP3A4 is considered a low-affinity enzyme for sildenafil metabolism compared to CYP2C9, it exhibits a higher capacity, contributing substantially to N-demethylation, particularly at higher substrate concentrations. nih.govresearchgate.net Research indicates that 75% or more of the N-demethylation of sildenafil across various concentrations is attributable to CYP3A4 activity. mdpi.comnih.gov

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP2C9) to Sildenafil Metabolism

In addition to CYP3A4, Cytochrome P450 2C9 (CYP2C9) also contributes to the metabolism of sildenafil, albeit to a lesser extent. mims.comfda.govdrugbank.commdpi.comnih.gov CYP2C9 is involved in the N-demethylation pathway and is characterized as a high-affinity enzyme for sildenafil metabolism. nih.gov While its contribution is considered minor compared to CYP3A4, particularly at higher sildenafil concentrations, CYP2C9 plays a more notable role at lower substrate concentrations. nih.gov Studies using expressed recombinant human CYP enzymes have shown that both CYP3A4 and CYP2C9 exhibit substantial sildenafil N-demethylase activity. nih.govresearchgate.net Other CYP enzymes may also contribute to sildenafil metabolism to some degree, especially at elevated substrate concentrations, but CYP3A4 and CYP2C9 are the primary isoforms involved in the formation of the major N-desmethyl metabolite. nih.gov

Kinetic parameters for the N-demethylation of sildenafil by CYP3A4 and CYP2C9 have been determined:

| Enzyme | Km (µM) | Vmax (pmol UK-103 320 formed min⁻¹ mg⁻¹) |

| CYP3A4 | 221 | - |

| CYP2C9 | 27 | - |

Note: Vmax values were not explicitly provided for the individual expressed enzymes in the snippet, but the text indicates higher rates for CYP3A4 and CYP2C9. nih.gov

Identification and Characterization of Deuterated Sildenafil Metabolites

Deuterium (B1214612) labeling is a valuable technique for the identification and characterization of drug metabolites, offering enhanced detectability and the ability to trace metabolic pathways.

Research on N-Desmethyl Sildenafil-d3 and Other Deuterated Metabolites

Sildenafil-d3 is a deuterium-labeled form of sildenafil, where three hydrogen atoms have been replaced by deuterium atoms, typically on the methyl group of the piperazine (B1678402) ring. nih.govcaymanchem.com This isotopic labeling allows for its use as an internal standard in analytical methods, such as GC- or LC-MS, for the accurate quantification of sildenafil and its metabolites in biological samples. caymanchem.com The primary metabolite of sildenafil is N-desmethyl sildenafil. mims.comfda.govdrugbank.commedchemexpress.com Deuterium-labeled versions of this metabolite, such as N-desmethyl sildenafil-d8, are also utilized in research, often as internal standards or for metabolic studies. nih.govmedchemexpress.com Research involving these deuterated compounds helps in the unambiguous identification and characterization of the metabolic products of sildenafil.

Isotopic Tracing for Metabolic Pathway Mapping

Isotopic tracing, employing stable isotopes like deuterium, is a fundamental approach in metabolic research to map the routes and rates of metabolic conversions. nih.gov By introducing a drug with a stable isotope label at a specific position, researchers can follow the fate of the labeled atoms through various enzymatic transformations. This allows for the identification of metabolic intermediates and end products, as well as the determination of the relative contributions of different metabolic pathways. nih.gov While specific detailed studies on the complete metabolic pathway mapping of Sildenafil-d3 were not extensively detailed in the provided information, the principle of using deuterium labeling for such investigations is well-established. medchemexpress.commedchemexpress.comresearchgate.netnih.gov The use of Sildenafil-d3 facilitates the tracking of the molecule through the N-demethylation pathway and potentially other metabolic routes, aiding in the comprehensive understanding of how sildenafil is processed in biological systems.

Impact of Deuterium Substitution on Metabolic Rates and Profiles

The substitution of hydrogen atoms with deuterium can influence the rate and profile of drug metabolism, primarily due to the kinetic isotope effect (KIE). medchemexpress.commedchemexpress.comresearchgate.netnih.govjuniperpublishers.com

Deuterium forms a stronger bond with carbon compared to hydrogen. juniperpublishers.comgoogle.com Enzymatic reactions that involve the cleavage of a carbon-hydrogen bond can be slowed down when deuterium is substituted for hydrogen at that position. juniperpublishers.comgoogle.com This kinetic isotope effect can lead to decreased metabolic clearance of the deuterated compound compared to its non-deuterated counterpart, potentially resulting in increased plasma levels and a longer half-life. researchgate.netjuniperpublishers.com Deuterium substitution can also potentially alter the ratios of parent drug to metabolites or even lead to metabolic shunting, where the metabolic flux is redirected to alternative pathways. researchgate.netjuniperpublishers.com While the extent of the KIE and its impact on metabolic rates can vary depending on the specific position of the deuterium label and the enzyme involved, the use of deuterated analogs like Sildenafil-d3 allows researchers to investigate these potential differences in metabolic handling. juniperpublishers.com Such studies are crucial for understanding how isotopic modification might affect the pharmacokinetic behavior of a drug.

Quantitative Assessment of Deuterium Kinetic Isotope Effects on Sildenafil Biotransformation

The quantitative assessment of deuterium kinetic isotope effects (KIEs) on sildenafil biotransformation provides insights into the rate-limiting steps of its metabolic pathways. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, typically indicated by a ratio of reaction rates for the protio (kH) and deuterated (kD) compounds greater than 2 (kH/kD > 2). portico.orgosti.gov

Sildenafil is primarily metabolized by hepatic cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and, to a lesser extent, CYP2C9. mdpi.comfda.gov The major metabolic route involves N-demethylation, which is catalyzed by these enzymes and leads to the formation of the active N-desmethyl metabolite. mdpi.comfda.govnih.gov Since CYP-mediated oxidation often involves the cleavage of a C-H bond, deuteration at metabolically labile sites on the sildenafil molecule can influence the rate of these reactions. bioscientia.deresearchgate.netnih.gov

Phenomenon of Metabolic Switching Induced by Deuteration

The phenomenon of metabolic switching, induced by deuteration, refers to the alteration of metabolic pathways where a decrease in the metabolism at a deuterated "soft spot" leads to an increase in the metabolic rate at other, non-deuterated sites. nih.govgoogle.com This is particularly relevant for enzymes like cytochrome P450s, which can often catalyze reactions at multiple sites on a molecule. nih.gov

When a primary metabolic pathway is slowed due to the deuterium kinetic isotope effect, the enzyme may then process the substrate through alternative pathways that were previously less significant. nih.gov This can lead to a different metabolic profile, potentially resulting in different proportions of known metabolites or, in some cases, increased formation of metabolites from less favored routes. nih.govgoogle.com

Pharmacokinetic Profiling of Sildenafil Utilizing Sildenafil D3 in Research Models

Application of Sildenafil-d3 in Preclinical Pharmacokinetic Studies

In preclinical pharmacokinetic studies involving research models, Sildenafil-d3 is predominantly employed as an internal standard for the quantification of Sildenafil (B151) and its metabolites in various biological samples, such as plasma nih.govnih.govfda.gov. While Sildenafil-d3 itself is administered as part of the analytical procedure rather than as the primary subject of investigation for its own pharmacological effects, its behavior within the analytical system is critical for accurately determining the pharmacokinetic parameters of the co-administered or endogenous Sildenafil.

Dedicated studies specifically characterizing the absorption kinetics, distribution, and elimination pathways of Sildenafil-d3 itself as a standalone compound in research models are not commonly the focus of the research found. Its primary utility lies in facilitating the accurate measurement of the parent drug, Sildenafil.

Research in which Sildenafil-d3 is utilized focuses on assessing the absorption kinetics of Sildenafil. By adding a known quantity of Sildenafil-d3 to biological samples, researchers can accurately quantify the concentration of Sildenafil absorbed over time using techniques like LC-MS/MS nih.govnih.govfda.gov. The ratio of Sildenafil to Sildenafil-d3 signal is used to determine the absolute amount of Sildenafil present, accounting for any variations in sample processing or instrument response.

Similarly, in distribution studies, Sildenafil-d3 serves as an internal standard for quantifying Sildenafil and its metabolites in different tissues or biological fluids collected from research models nih.govnih.gov. This allows for accurate determination of how Sildenafil is distributed throughout the body. The metabolic profile of Sildenafil includes the formation of an active N-desmethyl metabolite, which also contributes to the pharmacological effects newdrugapprovals.orgwikipedia.orgnih.govjacc.orgmdpi.comresearchgate.net. Deuterated internal standards for metabolites, such as N-desmethyl sildenafil-d8, are also used in conjunction with Sildenafil-d3 to accurately quantify these related compounds nih.gov.

Sildenafil is primarily eliminated through hepatic metabolism, mainly via the CYP3A4 and CYP2C9 enzyme pathways, with subsequent excretion of metabolites predominantly in the feces and to a lesser extent in the urine newdrugapprovals.orgwikipedia.orgnih.govjacc.orgmdpi.comresearchgate.net. In studies investigating these elimination pathways, Sildenafil-d3 is employed as an internal standard to accurately measure the concentrations of Sildenafil and its metabolites in urine and fecal samples, aiding in the determination of clearance rates and excretion profiles newdrugapprovals.orgwikipedia.orgnih.govjacc.orgmdpi.comresearchgate.net.

Distribution Studies of Deuterated Sildenafil and its Metabolites

Research into Inter-Species and Inter-Individual Variability in Sildenafil Pharmacokinetics using Deuterated Probes

Inter-species and inter-individual variability in drug pharmacokinetics are significant factors influencing drug response. Factors such as genetic polymorphisms in drug-metabolizing enzymes (e.g., cytochrome P450 enzymes, particularly CYP3A4 which is a major enzyme involved in sildenafil metabolism), age, sex, body weight, organ function, and concomitant medications can contribute to this variability researchgate.net. Sildenafil is known to exhibit substantial inter-patient variability in its pharmacokinetics eur.nl.

While the principle of using deuterated probes to study pharmacokinetic variability is established and applied to other compounds google.comresearchgate.netgoogle.comgoogle.com, specific research findings detailing the use of Sildenafil-d3 as a probe to systematically investigate inter-species or inter-individual variability in Sildenafil pharmacokinetics were not explicitly found in the provided search results. The results indicate that Sildenafil-d3 is routinely used as an internal standard in pharmacokinetic studies conducted in human volunteers and potentially in animal models najah.edueur.nlisca.melcms.cz, which inherently involve assessing variability in sildenafil pharmacokinetics within or across study populations. However, these studies primarily use Sildenafil-d3 as an analytical tool to quantify the non-deuterated drug, not as a co-administered probe to specifically elucidate the causes or extent of variability through comparison with the non-deuterated form's disposition.

Research on other deuterated compounds suggests that deuteration can lead to decreased inter-individual variation in plasma levels compared to the non-isotopically enriched compounds google.comgoogle.comgoogle.com. This highlights the potential of this approach. However, dedicated studies specifically utilizing Sildenafil-d3 in comparative pharmacokinetic investigations across different species or individuals would be required to provide detailed research findings on its application as a probe for understanding sildenafil pharmacokinetic variability.

Investigation of Isotope Effects and Their Broader Research Implications for Sildenafil

Theoretical and Experimental Measurement of Primary and Secondary Kinetic Isotope Effects in Sildenafil (B151) Chemistry

Kinetic isotope effects provide a powerful tool for probing reaction mechanisms by examining the change in reaction rate when an atom is replaced by one of its isotopes. In the context of Sildenafil-d3, where deuterium (B1214612) is incorporated, both primary and secondary KIEs can be relevant. A primary KIE occurs when the isotopic substitution is at a bond being broken or formed in the rate-determining step of a reaction. A secondary KIE occurs when the isotopic substitution is at a position adjacent to the reactive center, influencing the reaction rate through changes in vibrational modes or steric effects .

The deuterium KIE (kH/kD) is a ratio of the rate constant for the reaction involving the protium-containing molecule (kH) to the rate constant for the reaction involving the deuterium-containing molecule (kD) . A KIE value greater than 1 indicates that the reaction proceeds slower with the deuterated compound, suggesting that the C-H bond cleavage at the deuterated position is involved in or is coupled to the rate-determining step .

Vibrational Frequency Perturbations and Bond Strengths

The basis for the kinetic isotope effect lies in the differences in vibrational frequencies between isotopic bonds. According to quantum mechanics, molecules possess zero-point vibrational energy, even at absolute zero temperature . This energy is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium has approximately twice the mass of protium, a C-D bond has a lower vibrational frequency and a lower zero-point energy compared to a C-H bond .

Breaking a bond requires overcoming an energy barrier, the activation energy . The difference in zero-point energies between the reactant and the transition state contributes to the activation energy. For a C-H bond, the higher zero-point energy means less additional energy is required to reach the transition state compared to a C-D bond . This difference in activation energy leads to a slower reaction rate for the deuterated species, manifesting as a kinetic isotope effect (kH/kD > 1) .

The increased bond strength of C-D bonds compared to C-H bonds is a direct consequence of the lower zero-point energy of the C-D bond . This stronger bond requires more energy to break, contributing to the observed slower reaction rates in processes where C-H bond cleavage is involved .

Quantum Tunneling Contributions to Isotope Effects

Quantum tunneling is a phenomenon where a particle can pass through an energy barrier even if it does not have sufficient energy to overcome it classically . This effect is more significant for lighter particles, such as protons (¹H), compared to heavier isotopes like deuterium (²H) .

Role of Deuteration in Modulating the Metabolic Stability of Sildenafil

Metabolic stability is a critical pharmacokinetic property that influences the duration and intensity of a drug's effect. Sildenafil is primarily metabolized in the liver, predominantly by the cytochrome P450 (CYP) isoenzymes CYP3A4 (major route) and CYP2C9 (minor route) . The main metabolic pathway involves N-demethylation, leading to the formation of N-desmethylsildenafil, which also possesses PDE5 inhibitory activity, albeit with approximately 50% of the potency of the parent drug .

Deuteration at metabolically labile positions can significantly alter the metabolic fate of a drug. By replacing hydrogen atoms with deuterium at sites prone to enzymatic oxidation, the rate of metabolism can be slowed down due to the kinetic isotope effect . This is because the cleavage of a C-D bond is generally slower than the cleavage of a C-H bond by metabolic enzymes like CYP450 .

Research indicates that deuteration can enhance the metabolic stability of drugs by increasing their biological half-life . This is particularly relevant for reactions where C-H bond cleavage is the rate-limiting step, such as many oxidative metabolic reactions catalyzed by CYP enzymes . While a study on a deuterated analog of a different PDE5 inhibitor showed that introducing deuterium atoms did not improve in vitro human metabolic stability in that specific case, the principle of using deuteration to slow down metabolism through KIE remains a valid strategy . The potential for an isotope effect on intrinsic clearance needs to be established by examining specifically deuterated versions of the compounds .

Strategies for Prolonging Sildenafil Systemic Exposure through Deuteration

Prolonging the systemic exposure of Sildenafil through deuteration aims to maintain therapeutic concentrations for a longer period, potentially reducing the frequency of administration and improving efficacy. By strategically placing deuterium atoms at the sites of primary metabolic attack, the rate of clearance can be reduced .

For Sildenafil, the primary site of metabolism is the N-methyl group on the piperazine (B1678402) ring, which undergoes N-demethylation catalyzed by CYP3A4 . Deuteration of this methyl group, as in Sildenafil-d3, could potentially slow down this metabolic conversion. This would lead to a longer half-life of the parent drug in the systemic circulation, resulting in increased systemic exposure .

Increased systemic exposure of the parent drug can lead to a more sustained pharmacological effect. This strategy has been explored for various drug candidates, and in some cases, deuteration has successfully led to improved pharmacokinetic profiles, including increased half-life and reduced clearance .

Reduction of Metabolite Formation and Related Research Applications

Reducing metabolite formation through deuteration has several research applications. It can be used to:

Elucidate metabolic pathways: By observing which metabolic pathways are affected by deuteration at specific positions, researchers can gain a better understanding of the enzymes and mechanisms involved in the drug's metabolism.

Assess the contribution of metabolites to efficacy and toxicity: A reduced formation of metabolites allows researchers to better evaluate the pharmacological contribution of the parent drug versus its metabolites. This is particularly important if metabolites have different potency, selectivity, or toxicity profiles compared to the parent compound.

Develop improved drug candidates: The insights gained from studying the impact of deuteration on metabolism can inform the design of novel drug candidates with improved pharmacokinetic properties, such as increased half-life and reduced formation of undesirable metabolites .

Studies involving deuterated analogues, including N-desmethyl Sildenafil-d8, are used as internal standards in quantitative analysis, highlighting their role in pharmacokinetic studies and metabolite profiling .

Research into Deuteration as a Tool for Understanding Enzyme Mechanism in PDE5 Inhibition

Deuteration can serve as a valuable tool for investigating the mechanism of enzyme action, including the inhibition of PDE5 by Sildenafil. PDE5 is the enzyme responsible for hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP), and Sildenafil exerts its effect by inhibiting this enzyme, leading to increased levels of cGMP and subsequent physiological responses .

Kinetic isotope effects can provide information about the transition state of an enzymatic reaction and the role of specific amino acid residues in catalysis. By introducing deuterium at or near the active site of the enzyme or at positions on the inhibitor that interact with the enzyme, researchers can probe the catalytic mechanism .

While specific studies detailing the use of deuterated Sildenafil-d3 to elucidate the precise enzymatic mechanism of PDE5 inhibition were not prominently featured in the search results, the general principle of using KIEs in enzyme mechanism studies is well-established . Deuteration of the inhibitor molecule could potentially reveal information about the steps involved in binding to the active site of PDE5, conformational changes upon binding, and the nature of the interactions between Sildenafil and the enzyme.

Research using deuterated analogues of other compounds has demonstrated their utility in understanding enzyme kinetics and mechanisms, including the role of specific bonds being cleaved or formed during the enzymatic process . The observation that selective deuteration of Sildenafil can affect its selectivity and efficacy against phosphodiesterases suggests that isotopic labeling can indeed influence the interaction with the enzyme . This highlights the potential of using deuterated Sildenafil analogues as tools to further explore the intricacies of PDE5 inhibition at a molecular level.

Advanced Research Applications and Future Trajectories for Deuterated Sildenafil Analogs

Exploration of Deuterated PDE5 Inhibitors in Mechanistic Biological Studies

Deuterated compounds like Sildenafil-d3 play a crucial role in mechanistic biological studies, often serving as internal standards or probes to investigate the pathways modulated by their non-deuterated counterparts. By using deuterated analogs, researchers can differentiate the labeled compound from endogenous substances or metabolites in complex biological matrices, enabling more precise analysis of drug behavior and pathway dynamics.

Studies on Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathways

Sildenafil (B151) exerts its pharmacological effects primarily by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . This inhibition leads to increased intracellular levels of cGMP, which is a key second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation .

Deuterated PDE5 inhibitors, including potentially deuterated sildenafil analogs, can be utilized in studies aimed at dissecting the intricacies of the cGMP signaling pathway. By employing these labeled compounds in conjunction with mass spectrometry-based techniques, researchers can precisely quantify changes in cGMP levels or track the distribution and metabolism of the inhibitor within cells or tissues. This allows for a more detailed understanding of how PDE5 inhibition impacts downstream effectors and cellular responses. Research has shown that sildenafil increases cGMP concentrations, which can ameliorate inflammation and influence pathways in various cell types, such as chondrocytes and brain astrocytes . Studies in Leydig cells have also demonstrated that sildenafil treatment can stimulate steroidogenesis via the cAMP/cGMP signaling pathway . While these studies primarily discuss non-deuterated sildenafil, the use of a deuterated analog would be essential for quantitative analysis in such investigations, allowing researchers to accurately measure the parent compound and its metabolites alongside endogenous molecules.

Research into Vasculature and Endothelial Function

Sildenafil's impact on vasculature and endothelial function is well-documented, primarily through its cGMP-mediated vasodilatory effects . Endothelial dysfunction is implicated in various cardiovascular conditions, and sildenafil has been investigated for its potential therapeutic roles beyond erectile dysfunction and pulmonary arterial hypertension . Studies have shown that sildenafil can improve vascular endothelial function in conditions like cystic fibrosis and renovascular hypertension, potentially by increasing eNOS phosphorylation and reducing oxidative stress .

Deuterated sildenafil analogs, including Sildenafil-d3, are valuable in research investigating the effects of sildenafil on vascular and endothelial function. Their use as internal standards in mass spectrometry-based assays allows for accurate quantification of sildenafil and its metabolites in vascular tissues or endothelial cells. This precision is critical for correlating drug concentrations with observed biological effects and for understanding the local pharmacokinetics of sildenafil in the vasculature. Furthermore, deuterated analogs can potentially be used in imaging studies to track the distribution of the compound within vascular beds, providing spatial information on drug delivery and action.

Use of Sildenafil-d3 in Comprehensive Analytical Panels for Drug Screening and Impurity Profiling

Sildenafil-d3 is widely employed as a reference standard and internal standard in analytical methodologies, particularly in mass spectrometry-based techniques, for the qualitative and quantitative analysis of sildenafil and its related substances . Its isotopic label provides a distinct mass-to-charge ratio compared to non-deuterated sildenafil, allowing for clear differentiation and accurate quantification in complex samples.

High-Throughput Screening Methodologies

In high-throughput screening (HTS) for sildenafil and its analogs, particularly in pharmaceutical quality control, counterfeit drug detection, or forensic analysis, rapid and accurate quantification is essential. Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for HTS due to its sensitivity and specificity . Sildenafil-d3 serves as an ideal internal standard in these methods. By adding a known amount of Sildenafil-d3 to each sample, variations in sample preparation, matrix effects, and instrument response can be normalized, leading to more accurate and reproducible results. This is particularly important in HTS where a large number of samples are analyzed in a short period. Analytical methods utilizing LC-MS/MS with Sildenafil-d3 as an internal standard have been developed and validated for the simultaneous analysis of sildenafil and its metabolites in biological fluids like blood and urine . The use of deuterated internal standards improves the reliability and precision of these high-throughput assays.

Characterization of Impurities and Related Substances using Deuterated Standards

The purity of pharmaceutical compounds is critical for their safety and efficacy. Analytical methods are employed to identify and quantify impurities and related substances present in drug products. Deuterated standards, such as Sildenafil-d3 and other deuterated sildenafil analogs, are invaluable in the characterization and quantification of impurities in sildenafil formulations .

Translational Research Perspectives for Deuterated Compounds Derived from Sildenafil Scaffold

The development of deuterated drugs is an area of increasing interest in translational research . Deuteration can lead to improved pharmacokinetic properties, such as increased metabolic stability and a longer half-life, which may translate to reduced dosing frequency, lower dosage requirements, or a more favorable safety profile . While Sildenafil-d3 is primarily used as an analytical standard, the concept of applying deuteration to the sildenafil scaffold holds potential for developing novel therapeutic agents with improved properties.

Investigating Altered Pharmacodynamic Profiles of Deuterated Analogs in Preclinical Models

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), exerts its pharmacodynamic effects by preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation . It is known to increase the ratio of maximum intracavernosal pressure to mean arterial blood pressure (ICP/MAP), a measure of erectile function, in preclinical models such as castrated rats . Furthermore, sildenafil has shown effects in preclinical studies related to vascular function and injury models, such as reversing glucose-induced decreases in capillary-like tube formation in mouse endothelial cells and preventing acute kidney injury in a preclinical swine model .

Potential for Reduced Metabolic Complexity in Research Models

One of the significant advantages of using deuterated analogs in research is the potential for reduced metabolic complexity. Drugs undergo metabolism through various enzymatic pathways, leading to the formation of multiple metabolites. This metabolic transformation can complicate the analysis and interpretation of research data, particularly in pharmacokinetic and pharmacodynamic studies.

Sildenafil is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C9 . This metabolism produces N-desmethylsildenafil as the major circulating metabolite . By strategically placing deuterium (B1214612) atoms at metabolically labile positions, such as the methyl group on the piperazine (B1678402) ring in Sildenafil-d3, the rate of enzymatic cleavage at these sites can be slowed down due to the kinetic isotope effect .

This metabolic stabilization can lead to a reduced rate of formation of certain metabolites, including the active N-desmethyl metabolite. In research models, a simplified metabolic profile offers several benefits:

Enhanced Quantification: Deuterated analogs like Sildenafil-d3 are widely used as internal standards in quantitative analysis using techniques such as mass spectrometry . Their distinct mass-to-charge ratio allows for accurate measurement of the non-deuterated parent compound in complex biological matrices, even at low concentrations.

Simplified Study Design: Reduced metabolic complexity can simplify the design and interpretation of pharmacokinetic and toxicokinetic studies in preclinical models, requiring the monitoring of fewer significant species.

Potential for Reduced Formation of Reactive Metabolites: In some cases, deuteration can shunt metabolism away from pathways that produce reactive or toxic metabolites, although this is a compound-specific outcome .

Conclusion: the Enduring Academic Significance of Sildenafil D3 and Deuterated Analogs

Summary of Key Research Contributions of Sildenafil-d3

Sildenafil-d3's primary contribution to academic research lies in its role as a reliable internal standard for the quantitative analysis of sildenafil (B151) . This application is crucial for various research areas, including pharmacokinetic studies, drug metabolism research, and bioanalysis . By enabling accurate measurement of sildenafil concentrations in biological samples, Sildenafil-d3 facilitates a deeper understanding of how sildenafil is absorbed, distributed, metabolized, and excreted . This is vital for both basic research into the pharmacological properties of sildenafil and for studies investigating its potential in new therapeutic applications or in different populations . The use of a stable isotope-labeled internal standard like Sildenafil-d3 helps to account for variations introduced during sample processing and analysis, leading to more accurate and reproducible results .

Unresolved Questions and Emerging Research Frontiers in Deuterated Drug Science

While the utility of deuterated compounds as analytical tools is well-established, the broader field of deuterated drug science still presents unresolved questions and emerging research frontiers . A key area of ongoing investigation is the precise prediction and understanding of the deuterium (B1214612) kinetic isotope effect (DKIE) on drug metabolism . While deuterium substitution can slow down the metabolism at a specific site, the extent of this effect is not always predictable and can vary depending on the specific metabolic pathway and enzyme involved . Further research is needed to develop more accurate computational models and in vitro systems to predict the metabolic consequences of deuteration .

Another frontier involves exploring the potential of deuterium labeling to influence not just pharmacokinetics but also pharmacodynamics and toxicity . While the primary focus has been on improving metabolic stability and reducing dosing frequency, researchers are investigating if strategic deuteration can lead to altered metabolite profiles with potentially reduced toxicity or even enhanced therapeutic activity . The impact of deuterium on protein binding and off-target interactions is also an area requiring further exploration .

Furthermore, the synthesis of selectively deuterated compounds remains a significant challenge, particularly for complex molecules . Developing efficient and cost-effective synthetic methodologies for incorporating deuterium at specific positions is an active area of chemical research .

Methodological Advancements Pertaining to Stable Isotope-Labeled Compounds

Significant methodological advancements have enhanced the utility of stable isotope-labeled compounds like Sildenafil-d3 in research . The evolution of mass spectrometry techniques, particularly LC-MS/MS, has been pivotal . These advanced instruments offer increased sensitivity, selectivity, and speed, allowing for the detection and quantification of labeled compounds at very low concentrations in complex biological matrices . Methodologies for sample preparation, such as solid-phase extraction, have also been refined to efficiently isolate analytes and their labeled internal standards from biological samples, minimizing matrix effects and improving the accuracy of quantification .

Beyond quantitative analysis, stable isotope labeling coupled with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is used for elucidating the structures of drug metabolites and understanding metabolic pathways . Advancements in both hardware and software for MS and NMR are continuously expanding the capabilities of researchers working with stable isotope-labeled compounds, enabling more detailed and comprehensive studies of drug disposition and metabolism . The development of new deuteration methodologies, including electrochemical synthesis, also represents a significant advancement in making these labeled compounds more accessible for research .

Q & A

Q. What methodologies are recommended for using Sildenafil-d3 as an internal standard in pharmacokinetic studies?

Sildenafil-d3 is commonly employed as a deuterated internal standard in mass spectrometry due to its structural similarity to Sildenafil. Key steps include:

- Sample Preparation : Spike biological matrices (e.g., plasma, urine) with Sildenafil-d3 at a fixed concentration to correct for matrix effects .

- Detection : Use LC-MS/MS with multiple reaction monitoring (MRM) to differentiate Sildenafil-d3 (m/z 483.3 → 313.2) from endogenous Sildenafil (m/z 475.3 → 100.1) .

- Validation : Conduct linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) tests per FDA bioanalytical guidelines .

Q. How should researchers select appropriate detection techniques for Sildenafil-d3 in complex matrices?

- HPLC-UV : Suitable for high-concentration samples but lacks sensitivity for trace analysis (LOD: ~50 ng/mL) .

- LC-MS/MS : Preferred for low-abundance quantification (LOD: ~0.1 ng/mL) due to isotopic resolution and reduced background interference .

- Cross-Validation : Compare results across platforms to identify method-specific biases (e.g., ion suppression in MS) .

Q. What statistical approaches are critical for validating Sildenafil-d3 assay reproducibility?

- Bland-Altman Plots : Assess agreement between duplicate measurements .

- ANOVA : Evaluate inter-day and intra-day variability across batches .

- Power Analysis : Ensure sample sizes (e.g., n ≥ 6) meet sensitivity thresholds for detecting pharmacokinetic differences .

Advanced Research Questions

Q. How can researchers optimize deuterium substitution in Sildenafil-d3 to minimize isotopic interference?

- Synthetic Design : Prioritize deuteration at metabolically stable sites (e.g., methyl groups) to avoid isotopic exchange in vivo .

- Stability Testing : Incubate Sildenafil-d3 in simulated biological fluids (pH 1.2–7.4) and monitor deuterium retention via NMR or high-resolution MS .

- Cross-Reactivity Screening : Validate antibody-based assays (e.g., ELISA) to ensure deuterated analogs do not compromise specificity .

Q. What strategies resolve discrepancies in Sildenafil-d3 quantification across mass spectrometry platforms?

- Calibration Harmonization : Use a shared reference standard (e.g., NIST-traceable Sildenafil-d3) to align instrument responses .

- Matrix-Matched Standards : Prepare calibration curves in the same biological matrix as study samples to correct for ion suppression/enhancement .

- Data Normalization : Apply internal standard-adjusted peak area ratios to mitigate inter-instrument variability .

Q. How should researchers design crossover studies to assess Sildenafil-d3’s role in metabolic pathway analysis?

- Dosing Protocol : Administer Sildenafil and Sildenafil-d3 simultaneously to parallel cohorts, ensuring identical pharmacokinetic sampling intervals .

- Metabolite Profiling : Use high-resolution MS to track deuterium-labeled vs. unlabeled metabolites (e.g., desmethyl-Sildenafil) .

- Ethical Considerations : Include exclusion criteria for hepatic/renal impairment to minimize confounding metabolic variability .

Data Contradiction and Interpretation

Q. How to address conflicting results in Sildenafil-d3 stability studies under varying pH conditions?

- Root-Cause Analysis : Replicate experiments with controlled temperature (±0.5°C) and validated pH meters to rule out procedural errors .

- Multivariate Regression : Identify pH-dependent degradation pathways (e.g., hydrolysis at pH >8) using Arrhenius modeling .

- Peer Review : Engage analytical chemists and pharmacologists to reconcile discrepancies between in vitro and in vivo stability data .

Q. What methodologies validate Sildenafil-d3’s absence of pharmacokinetic interaction with co-administered drugs?

- Inhibition/Induction Assays : Use human hepatocytes or CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .

- Population PK Modeling : Simulate Sildenafil-d3 clearance rates in virtual cohorts with polypharmacy profiles .

- Blinding Protocols : Ensure analysts are blinded to treatment groups during data processing to avoid bias .

Tables: Key Methodological Comparisons

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| LOD (ng/mL) | 50 | 0.1 |

| Matrix Tolerance | Low (plasma) | High (serum, urine) |

| Isotopic Resolution | No | Yes |

| Cost per Sample (USD) | 15 | 45 |

| Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.